molecular formula C15H13BrN4O B2616251 ({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1376174-03-6

({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2616251
CAS No.: 1376174-03-6
M. Wt: 345.2
InChI Key: FFEHZGSKDBOFQF-UHFFFAOYSA-N
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Description

The compound “({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” is a complex organic molecule that features a unique combination of heterocyclic structures. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. One common method involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then undergo further functionalization through alkylation reactions using various alkyl halides under phase transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of solid-phase synthesis techniques to streamline purification processes .

Chemical Reactions Analysis

Types of Reactions

“({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could introduce various functional groups at the bromine site .

Scientific Research Applications

“({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)(furan-2-yl)methylamine” stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]-N-(furan-2-ylmethyl)prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-2-5-20(9-12-4-3-6-21-12)10-14-18-13-7-11(16)8-17-15(13)19-14/h1,3-4,6-8H,5,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEHZGSKDBOFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CO1)CC2=NC3=C(N2)C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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